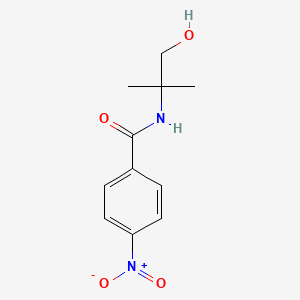

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide” is a chemical compound. It is important due to its possession of an N,O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis

The structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N,O-bidentate directing group, which is a structural motif potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process is a powerful method for the transformation of inert C–H bonds into reactive ones .科学的研究の応用

Drug Development and Pharmacology

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide: has potential applications in drug development due to its structural characteristics. The presence of a nitro group and a benzamide moiety suggests that it could be used as a precursor or an intermediate in the synthesis of pharmaceutical compounds. The compound’s ability to act as a bidentate ligand might be exploited in metal-catalyzed reactions, which are often employed in the creation of complex organic molecules used in medicinal chemistry .

Environmental Chemistry

In environmental chemistry, SR-01000246079 could be studied for its degradation products and their environmental impact. Understanding how this compound and its derivatives break down under various conditions can provide insights into pollution control and the development of more eco-friendly synthetic pathways .

Analytical Chemistry

The compound’s potential for forming chelates with metals could be utilized in analytical chemistry. It might serve as a reagent or a component of sensors for detecting metal ions in samples, which is crucial in environmental monitoring and industrial process control .

Biochemistry Research

In biochemistry, the compound’s interactions with proteins and enzymes could be explored. The benzamide group, in particular, is known to interact with the active sites of certain enzymes, which could make this compound a useful tool in studying enzyme mechanisms or as a starting point for designing enzyme inhibitors .

Quantum Cascade Laser (QCL) Technology

While not directly related to the compound , QCL technology represents a cutting-edge area of scientific research with broad applications. QCLs are revolutionizing fields such as climate change research, healthcare, and defense. The compound could potentially be studied for its optical properties in the context of QCL technology, contributing to the development of new laser materials .

作用機序

特性

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-3-5-9(6-4-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGCGMJTZVKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5495055.png)

![2-(3,4-dichlorophenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5495058.png)

![[2-(2-chloro-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5495084.png)

![3-{5-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5495089.png)

![3-(butylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495103.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5495113.png)

![6-[2-(3,5-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5495148.png)

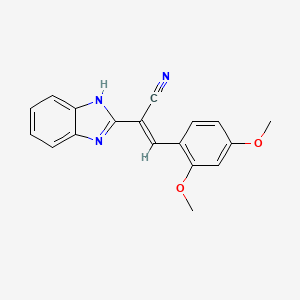

![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5495154.png)